molecular formula C11H9FINO2 B13715461 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid

3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid

Cat. No.: B13715461
M. Wt: 333.10 g/mol
InChI Key: IQDQPUFBMWFRLY-UHFFFAOYSA-N
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Description

3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid is a high-value, multi-functional indole derivative designed for advanced chemical and pharmaceutical research. Its molecular structure, featuring both fluorine and iodine atoms on the indole ring, makes it a versatile scaffold and critical intermediate in medicinal chemistry. The compound is offered with a guaranteed purity of ≥95% . This compound serves as a crucial precursor in the development of novel positron emission tomography (PET) agents. The presence of the iodine atom provides a strategic handle for radioiodination or as a leaving group for cross-coupling reactions, allowing for the introduction of other isotopes or functional groups. This is particularly valuable for creating targeted radiotracers to monitor tryptophan metabolism, which is implicated in cancer, immune disorders, and metabolic diseases . Researchers will find this reagent especially useful in the synthesis of complex molecules for drug discovery programs. Indole-based structures are prevalent in pharmaceuticals, and the propanoic acid side chain is a common bioisostere found in active compounds. For instance, related indole-propionic acid derivatives have demonstrated significant potential as activators of AMPK, a key protein kinase involved in metabolic regulation, and are being investigated for the treatment of conditions like inflammatory bowel disease, autoimmune disorders, and metabolic syndrome . The specific halogenation pattern on the aromatic ring allows for fine-tuning of the molecule's electronic properties, binding affinity, and metabolic stability. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H9FINO2

Molecular Weight

333.10 g/mol

IUPAC Name

3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9FINO2/c12-11-7(13)2-3-8-10(11)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16)

InChI Key

IQDQPUFBMWFRLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCC(=O)O)F)I

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Followed by Halogenation and Side-Chain Functionalization

One foundational approach starts with the classical Fischer indole synthesis, where phenylhydrazine derivatives react with aldehydes or ketones under acidic conditions to form the indole core. Subsequent regioselective halogenation introduces the 4-fluoro and 5-iodo substituents on the indole ring. The propanoic acid side chain is then installed typically via alkylation or acylation reactions at the 3-position of the indole ring.

  • Key steps:
    • Formation of the indole ring via Fischer synthesis.
    • Electrophilic halogenation to install fluoro and iodo substituents.
    • Introduction of the propanoic acid side chain through alkylation with appropriate haloalkanoic acid derivatives or via ester intermediates followed by hydrolysis.

This method requires careful control of reaction conditions to avoid over-halogenation or side reactions and often involves purification steps such as extraction and recrystallization to isolate the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic routes leverage palladium-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings to construct the indole framework with specific substituents.

  • Typical procedure:
    • Starting from a 5-halo-4-fluoroindole precursor, palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) and copper iodide (CuI) are used.
    • Coupling with alkynes or boronic acids in solvents like dimethylformamide (DMF) under microwave or conventional heating yields functionalized indole derivatives.
    • Subsequent saponification or hydrolysis steps convert ester intermediates to the propanoic acid moiety.

This approach provides high regioselectivity and efficiency, with microwave-assisted heating reducing reaction times significantly.

Halogenation and Protection Strategies

Selective iodination and fluorination are critical for the preparation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid. For example, iodination can be achieved by direct treatment of indole derivatives with iodine sources under controlled conditions, often followed by protection of the indole nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions.

  • Protection/deprotection:
    • Boc-protection of the indole nitrogen stabilizes intermediates during halogenation and coupling steps.
    • Deprotection is typically performed using trifluoroacetic acid in dichloromethane.

These steps ensure the integrity of the molecule throughout the synthetic sequence.

Solid-Phase Peptide Synthesis Adaptation (If Applicable)

Though primarily used for peptides, solid-phase synthesis techniques can be adapted for complex indole derivatives involving amino acid-like side chains.

  • Coupling agents such as dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), or ethyl(dimethylaminopropyl)carbodiimide (EDC) activate carboxyl groups for amide bond formation.
  • Repeated cycles of deprotection and coupling extend the chain, which can be adapted for propanoic acid side-chain installation.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents and Conditions Advantages Limitations
Fischer Indole Synthesis + Halogenation Phenylhydrazine, aldehyde/ketone, acidic conditions, halogen sources Well-established, straightforward Multi-step, potential for side reactions
Pd-Catalyzed Cross-Coupling Pd(PPh3)2Cl2, CuI, DMF, microwave heating High regioselectivity, efficient, fast Requires expensive catalysts, sensitive to moisture
Halogenation with Protection/Deprotection Iodine sources, Boc protection, trifluoroacetic acid Selective halogenation, protects sensitive groups Additional steps for protection/deprotection
Solid-Phase Synthesis (Adapted) DCC, HOBt, EDC, trifluoroacetic acid Automation potential, high purity More complex setup, less common for small molecules

Reaction Conditions and Yields

Step Typical Conditions Yield (%) Notes
Fischer Indole Formation Acidic medium, heat 60-80 Depends on substrates
Halogenation (Iodination) Iodine source, mild temperature 70-90 Regioselectivity critical
Pd-Catalyzed Coupling Pd catalyst, CuI, DMF, microwave heating 80-95 Microwave reduces time, improves yield
Side Chain Installation Alkylation or ester hydrolysis 75-85 Hydrolysis often uses aqueous base
Protection/Deprotection Boc protection with Boc2O, deprotection with TFA >90 (each step) Protects indole nitrogen during reactions

Summary of Research Findings

  • The synthesis of this compound is best approached via multi-step synthesis combining classical indole formation with modern palladium-catalyzed cross-coupling techniques.
  • Selective halogenation, especially iodination at the 5-position and fluorination at the 4-position, is crucial and often requires protection of the indole nitrogen.
  • Microwave-assisted palladium-catalyzed coupling reactions improve efficiency and yield.
  • Side-chain installation as a propanoic acid is typically achieved via alkylation or ester hydrolysis.
  • Protection and deprotection strategies ensure functional group compatibility and product purity.
  • Adaptations from peptide synthesis protocols may be employed for related derivatives but are less common for this specific compound.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid. These compounds exhibit antioxidant properties and have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease.

Key Findings:

  • Neuroprotection Against Oxidative Stress : Indole derivatives have been found to protect neuronal cells from oxidative damage induced by hydrogen peroxide and other reactive oxygen species. For instance, derivatives of indole-3-propionic acid demonstrated significant protection in SH-SY5Y neuroblastoma cells against oxidative stress .
  • MAO-B Inhibition : Compounds similar to this compound have shown potent inhibition of MAO-B, suggesting their potential as therapeutic agents in treating neurodegenerative diseases .

Cancer Research Applications

The compound's structural characteristics make it suitable for applications in cancer research, particularly in the development of positron emission tomography (PET) imaging agents.

Case Studies:

  • Synthesis of Radiolabeled Analogs : A novel method for synthesizing radiolabeled tryptophan analogs has been developed, which could include derivatives like this compound. These analogs are being explored for their ability to monitor tryptophan metabolism in various cancers, including melanoma .
  • Tumor Imaging : In small animal studies, compounds with similar structures have shown promising results in tumor uptake and imaging, indicating their potential utility in cancer diagnostics and monitoring treatment responses .

Synthesis Overview:

  • The initial steps often involve the iodination of indole derivatives followed by coupling reactions that introduce the propanoic acid moiety.
  • Recent advancements in photoredox radiofluorination techniques have simplified the synthesis process, allowing for higher yields and purity of radiolabeled compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings
NeuroprotectionProtects neuronal cells from oxidative stressStrong antioxidant properties; MAO-B inhibition
Cancer ImagingDevelopment of PET imaging agentsPromising tumor uptake in animal models
Synthesis TechniquesAdvanced methods for synthesizing analogsImproved yields via photoredox radiofluorination

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid with structurally related propanoic acid derivatives:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Bioactivity Reference
Target Compound 4-Fluoro, 5-Iodo on indole C11H8FINO2 Halogenated indole; potential antimicrobial/anticancer activity (inferred) -
3-(4-Nitro-3-indolyl)propanoic Acid 4-Nitro on indole C11H10N2O4 R&D use; nitro group (electron-withdrawing) enhances reactivity
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic Acid 4-Fluoro, 5-methoxy on indole C18H16FNO3 Structural analogue; methoxy (electron-donating) vs. iodo (electron-withdrawing)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid 3,5-Dichloro-4-hydroxyphenyl C9H8Cl2O3 Antimicrobial activity against E. coli and S. aureus
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives 4-Hydroxyphenyl amino group C9H11NO3 Anticancer activity (structure-dependent)
3-(2-Amino-4-aryl-1H-imidazol-5-yl)propanoic Acids Amino and aryl groups on imidazole Varies (e.g., C18H16FN3O2) Bioactivity linked to imidazole’s basicity and hydrogen-bonding capacity

Key Research Findings

  • Halogenation Effects: Chlorinated phenylpropanoic acids (e.g., compounds 1–3 in ) exhibit selective antimicrobial activity, with 3,5-dichloro substitution enhancing potency against E. coli and S. aureus . The target compound’s iodine substituent may confer stronger lipophilicity and broader antimicrobial spectra compared to chlorine, though its larger atomic size could reduce membrane permeability .
  • Heterocycle Influence: Imidazolylpropanoic acids () rely on the imidazole ring’s basicity for interactions, whereas indole derivatives (e.g., ) leverage aromaticity and halogen bonds. The target compound’s indole core may favor interactions with tryptophan-binding enzymes or receptors .
  • Biological Activity Trends: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives () show anticancer activity dependent on substituent placement, suggesting that the target compound’s halogenated indole could target oxidative stress pathways or DNA-binding proteins .

Biological Activity

3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a propanoic acid moiety linked to an indole ring that has both fluorine and iodine substituents. These halogen substitutions can significantly influence the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors relevant to various signaling pathways. The presence of fluorine and iodine enhances binding affinity to certain targets, potentially leading to modulation of biological activities such as apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, one study reported that treatment with this compound led to increased levels of cleaved PARP, indicating activation of apoptotic pathways in cancer cells .

Case Study: In Vivo Efficacy

In a recent in vivo study involving xenografted mice models, the compound was administered at a dose of 12.5 mg/kg. The results showed significant tumor regression, with a marked increase in apoptotic markers observed within 16 hours post-treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that this compound possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were measured, indicating effective inhibition at low concentrations.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Emerging research indicates that indole derivatives, including this compound, may exhibit neuroprotective effects. Studies have shown that similar compounds can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases .

Neuroprotection Mechanism

The neuroprotective effects are hypothesized to be due to the compound's ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing neuronal damage .

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